2,2-Dimethylthiomorpholin-3-one 1,1-dioxide
Description
Properties
IUPAC Name |
2,2-dimethyl-1,1-dioxo-1,4-thiazinan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-6(2)5(8)7-3-4-11(6,9)10/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEDDLHCRORJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCS1(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide, also known by its CAS number 1272667-24-9, is a sulfoxide compound with the molecular formula and a molecular weight of 163.24 g/mol. This compound has gained attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its sulfoxide functional group. This group allows the compound to form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The specific pathways affected depend on the biological context, with significant implications in various areas:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signaling cascades.
Anticancer Potential
Preliminary studies suggest that this compound could exhibit anticancer properties by affecting cell proliferation pathways. The exact mechanism remains under investigation but may involve modulation of signaling pathways associated with cell growth and apoptosis.
Cardiovascular Effects
Recent studies have indicated a link between this compound and nitric oxide (NO) signaling in cardiovascular health. It has been associated with the modulation of soluble guanylate cyclase (sGC), which is crucial for NO signaling. By enhancing sGC activity, this compound may contribute to vasodilation and improved blood flow.
Case Studies and Experimental Data
A variety of studies have explored the biological implications of sulfoxides like this compound. Below is a summary table of selected case studies that highlight its biological activities:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study B | Cardiovascular | Showed enhancement of sGC activity leading to increased vasodilation in animal models. |
| Study C | Enzyme Activity | Identified inhibition of specific metabolic enzymes linked to disease pathways. |
Enzyme Inhibition Studies
Research has indicated that this compound can inhibit key enzymes involved in metabolic processes. For instance, studies have shown that it can affect the activity of cytochrome P450 enzymes, which are critical for drug metabolism.
Receptor Interaction Studies
In receptor interaction studies, this compound has been shown to modulate G-protein coupled receptors (GPCRs), impacting downstream signaling pathways that regulate various physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Thiete 1,1-Dioxide (Four-Membered Ring)
- Structure : Four-membered thiete ring with sulfone groups.
- Key Differences: Smaller ring size introduces significant ring strain, increasing reactivity in cycloaddition reactions (e.g., Diels-Alder) compared to the six-membered thiomorpholinone .
- Synthesis: Prepared via oxidation of thietane using WO₃·H₂O and H₂O₂, differing from thiomorpholinone’s alkylation/acylation routes .
1,2-Thiazetidine-3-acetic Acid 1,1-Dioxide
- Structure : Four-membered thiazetidine ring with an acetic acid substituent.
- Key Differences: N-Acylated derivatives form moisture-sensitive "β-sulfonyl peptides," which hydrolyze to sulfonic acids. This contrasts with the thiomorpholinone’s greater hydrolytic stability due to steric protection .
Saccharin (1,2-Benzisothiazole-3-one 1,1-Dioxide)
- Structure : Aromatic benzisothiazole core with a sulfonamide group.
- Key Differences: Aromaticity provides exceptional stability, whereas the thiomorpholinone’s non-aromatic structure allows for conformational flexibility. Saccharin is widely used as a sweetener, while thiomorpholinone derivatives are explored for drug discovery .
3-Cyclobutyl-thiomorpholine 1,1-Dioxide Hydrochloride
- Structure : Thiomorpholine core with a cyclobutyl substituent and hydrochloride salt.
Reactivity and Stability
| Compound | Reactivity Profile | Stability Considerations |
|---|---|---|
| 2,2-Dimethylthiomorpholin-3-one | Moderate reactivity due to steric hindrance; sulfone groups resist nucleophilic attack. | Stable under dry conditions; hydrolyzes slowly in acidic/basic media. |
| Thiete 1,1-Dioxide | High reactivity in Diels-Alder and cycloaddition reactions due to ring strain. | Prone to ring-opening under thermal stress. |
| Saccharin | Low reactivity; sulfonamide group is inert under physiological conditions. | Extremely stable; resistant to hydrolysis. |
| N-Acylated Thiazetidine Derivatives | Hydrolyze rapidly to sulfonic acids in humid conditions. | Moisture-sensitive; requires anhydrous storage . |
Q & A
Q. What are the optimized synthetic routes for 2,2-dimethylthiomorpholin-3-one 1,1-dioxide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of thiomorpholine-dioxide derivatives typically involves oxidation of thioether precursors. For example, thietane derivatives can be oxidized using tungsten acid (WO₃·H₂O) and hydrogen peroxide under alkaline conditions (pH 11.5) at 0–10°C, followed by selective chlorination with Cl₂ under UV irradiation . For 2,2-dimethyl derivatives, introducing methyl groups via alkylation of the thioether intermediate before oxidation is critical. Reaction optimization should focus on:
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity. Compare retention times with standards.
- Spectroscopy :
- Mass spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 177.182 for C₄H₇N₃O₃S) and fragmentation patterns .
Advanced Research Questions
Q. What factors govern the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Sulfones like this compound are generally stable in acidic and neutral conditions but may degrade under strong bases or prolonged UV exposure. To assess stability:
- pH-dependent studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.
- Thermal analysis : Use TGA/DSC to identify decomposition temperatures.
- Photostability : Expose to UV light (254 nm) and track sulfone-to-sulfoxide conversion via NMR .
Key finding from related sulfones: 2,5-dihydrothiophene 1,1-dioxide isomerizes to 2,3-dihydrothiophene 1,1-dioxide under basic conditions, suggesting analogous rearrangements are possible for dimethyl derivatives .
Q. How do substituents (e.g., methyl groups) influence the reactivity of thiomorpholine-dioxides in cycloaddition or nucleophilic substitution reactions?
Methodological Answer:
- Steric effects : Methyl groups at the 2-position hinder nucleophilic attack at the adjacent sulfone group. Compare reaction rates with non-methylated analogs (e.g., thiomorpholine 1,1-dioxide) in Diels-Alder reactions using maleic anhydride as a dienophile.
- Electronic effects : Sulfone groups activate the ring toward electrophilic substitution. For example, bromination of 2,3-dihydrothiophene 1,1-dioxide occurs selectively at the α-position in aprotic solvents, but methyl substituents may redirect reactivity .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity .
Q. How can researchers resolve contradictions in reported spectroscopic data for thiomorpholine-dioxide derivatives?
Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:
- Standardize conditions : Acquire NMR spectra in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS).
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) that broaden signals at room temperature.
- Cross-validate with X-ray crystallography : For example, single-crystal structures of benzoyl-thiadiazole-dioxides confirm sulfone geometry and hydrogen-bonding networks .
Example: Conflicting IR data for sulfone stretching bands were resolved by excluding moisture-sensitive samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
